1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQPHLCMJMVXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5h Dibenzo B,f Azepine 5 Yl Ethanone
Direct N-Acetylation of 5H-Dibenzo[b,f]azepine
The most straightforward method for the synthesis of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is the direct N-acetylation of the parent heterocycle, 5H-Dibenzo[b,f]azepine, also known as iminostilbene (B142622). This approach leverages the nucleophilicity of the secondary amine within the seven-membered ring.
Traditional Acylation Reagents and Conditions
The N-acetylation of amines is a fundamental and widely practiced transformation in organic synthesis. orientjchem.org Traditional methods typically involve the reaction of the amine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640).
When acetyl chloride is used, the reaction generates hydrochloric acid (HCl) as a byproduct. To neutralize the acid, which would otherwise protonate the starting amine and render it unreactive, a base is commonly added. Tertiary amines, like triethylamine, are often employed for this purpose. lew.ro The reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride, a related acyl chloride, with various nucleophiles is often performed in the presence of triethylamine. lew.ro
Alternatively, acetic anhydride can be used as the acetylating agent. This method can sometimes be performed without the need for a strong base, as the acetic acid byproduct is less aggressive than HCl. Eco-friendly procedures for the acylation of various amines have been developed using acetic anhydride under mild or even catalyst-free conditions. orientjchem.org
Table 1: Traditional Reagents for N-Acetylation
Catalytic Approaches to N-Acetylation
While many N-acetylation reactions proceed efficiently without a catalyst, particularly with reactive reagents like acetyl chloride, catalytic methods are a cornerstone of modern organic synthesis for enhancing reaction rates and expanding substrate scope. For the N-functionalization of the 5H-dibenzo[b,f]azepine core, various catalytic systems have been explored, primarily for N-arylation and N-alkylation. For instance, palladium-catalyzed and copper-catalyzed systems have proven highly effective for the N-arylation of iminostilbene with aryl halides. beilstein-journals.orgresearchgate.netresearchgate.net These studies demonstrate the amenability of the dibenzo[b,f]azepine nitrogen to metal-catalyzed cross-coupling reactions.
Although specific literature detailing catalytic N-acetylation of iminostilbene is less common, likely due to the high efficiency of traditional methods, catalyst-free conditions represent a significant area of research. An eco-friendly and highly efficient procedure for the acylation of primary and secondary amines has been developed that proceeds under solvent-free and catalyst-free conditions, highlighting a green chemistry approach. orientjchem.org
Solvent Effects and Reaction Optimization
The choice of solvent can significantly influence the outcome of N-acetylation reactions. In the synthesis of derivatives of 5H-dibenzo[b,f]azepine-5-carbonyl chloride, solvents such as dry dioxane and dry benzene (B151609) have been successfully employed. lew.ro The reaction work-up typically involves pouring the mixture into water, separating the organic phase, and purifying the product by recrystallization. lew.ro
Research into general N-acylation reactions has shown that a range of solvents can be utilized. Optimization studies have sometimes revealed that reactions can be performed in water or even under solvent-free conditions, which can lead to shorter reaction times and higher yields. orientjchem.org For example, in the acylation of certain sulfonamides, which showed moderate yields under solvent-free conditions, switching the solvent to water allowed the reaction to complete in minutes with high yield. orientjchem.org The optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving high efficiency and purity of the final product.
Table 2: Solvent Effects in N-Acylation and Related Reactions
Synthesis from Precursors Bearing the N-Acetyl Moiety
An alternative synthetic strategy involves the formation of the central seven-membered azepine ring from acyclic or different cyclic precursors that already possess the N-acetyl group. This approach relies on intramolecular cyclization reactions as the key ring-forming step.
Cyclization Reactions Leading to the Dibenzo[b,f]azepine Ring System with a Pre-existing Acetyl Group
The construction of the dibenzo[b,f]azepine skeleton is a well-established field, with several powerful reactions available for the key cyclization step. nih.gov One of the most prominent methods is the intramolecular Buchwald-Hartwig amination, which involves a palladium-catalyzed coupling of an aryl halide and an amine within the same molecule to form the heterocyclic ring. nih.gov
However, applying these cyclization strategies to precursors that are already N-acetylated can present challenges. In a study focused on the synthesis of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, a very similar ring system, the intramolecular Friedel-Crafts acylation of an N-acetylated amino acid derivative was attempted. This reaction, however, resulted in the formation of complex mixtures rather than the desired cyclized product. mdpi.com To overcome this, an alternative pathway was developed where the ring was first formed using a different N-protecting group (N-benzyloxycarbonyl). This group was subsequently removed after cyclization, and the desired N-acetyl group was installed in a final step. mdpi.com This finding suggests that the direct cyclization of N-acetylated precursors may not always be straightforward.
Table 3: Key Cyclization Strategies for Dibenzo[b,f]azepine Skeletons
Multi-component Reactions for Compound Formation
Multi-component reactions (MCRs), in which three or more starting materials combine in a single operation to form a complex product, are a highly efficient tool in synthetic chemistry. mdpi.com They offer advantages in terms of atom economy and step efficiency. Various MCRs, such as the Ugi and Passerini reactions, are widely used to generate molecular diversity. mdpi.com
In the context of dibenzo[b,f]azepine synthesis, MCRs have been employed to create structurally related compounds. For example, a palladium/rhodium-catalyzed domino coupling, which proceeds via a Suzuki coupling followed by a Buchwald-Hartwig amination, has been used to synthesize N-aryl and N-alkyldihydropyridobenzazepines in a multi-component fashion. nih.gov Another example is the use of the Ugi four-component reaction to generate linear precursors that are subsequently cyclized to form dibenz[b,f] nih.govnih.govoxazepine scaffolds, which are structurally analogous to dibenzo[b,f]azepines. researchgate.net
While MCRs are a powerful strategy for the synthesis of complex heterocyclic systems, their application for the direct, one-pot synthesis of this compound itself is not extensively documented in the surveyed literature. The existing research tends to focus on the functionalization of the pre-formed iminostilbene core or stepwise cyclization approaches.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is not widely documented in dedicated studies for this specific molecule. However, by examining the synthesis of related dibenzo-fused heterocycles and analogous N-acylation reactions, the potential for applying these principles becomes evident. Methodologies such as solvent-free synthesis, microwave-assisted reactions, and photochemical approaches offer promising avenues to reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions represent a core principle of green chemistry by eliminating the need for solvents, which are often a major source of chemical waste. For the synthesis of this compound, a potential solvent-free approach would involve the direct reaction of 5H-Dibenzo[b,f]azepine (iminostilbene) with an acetylating agent such as acetic anhydride.
While specific literature for this exact solvent-free reaction is scarce, the feasibility of such methods for complex heterocyclic systems has been demonstrated. For instance, a base-catalyzed, solvent-free autocondensation of fluorinated o-aminophenones has been successfully used to create rigid epoxydibenzo[b,f] beilstein-journals.orgdiazocines, showcasing that complex, multi-ring structures can be assembled efficiently without a solvent medium. acs.org This approach, if applied to the N-acetylation of iminostilbene, could significantly improve the process's atom economy and reduce its environmental impact.
Hypothetical Solvent-Free N-Acetylation:
| Reactant 1 | Reactant 2 | Condition | Potential Advantage |
|---|
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgsigmaaldrich.com The synthesis of various azepine derivatives has been shown to benefit significantly from microwave irradiation. researchgate.net
For the preparation of this compound, a microwave-assisted N-acetylation of iminostilbene could offer substantial improvements. In one related example, the intramolecular cyclization to form a dibenzazepine (B1670418) scaffold was successfully carried out using microwave irradiation at temperatures between 135-170 °C for several hours. nih.gov This demonstrates the stability of the core structure under these conditions. Another study reports the microwave-assisted synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepines, a related class of compounds, achieving reaction completion in just 3 hours under microwave conditions, compared to 24 hours with conventional heating. researchgate.netshd-pub.org.rs
Applying this technology to the N-acetylation step could dramatically reduce the reaction time from several hours to mere minutes, a common feature in microwave-promoted acylation reactions.
Research Findings on Microwave-Assisted Azepine Synthesis
| Compound Type | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | 50–60 °C, 2 h (for a coupling step) | 135 °C, 8 h (for a coupling step) | nih.gov |
| 5H-dipyrido[4,3-b:3',4'-f]azepines | 150 °C, 24 h | 150 °C, 3 h | researchgate.net |
Photochemical Synthesis Approaches
Photochemical reactions utilize light energy to induce chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. While photochemical methods, such as the Mallory photocyclization, are employed in the synthesis of complex polycyclic aromatic hydrocarbons like dibenzo[n]phenacenes, their application to the N-acetylation of secondary amines like 5H-Dibenzo[b,f]azepine is not a commonly reported strategy. The primary synthetic routes for N-acylation typically involve the reaction of the amine with an acyl halide or anhydride, a process that is not typically initiated by light. Therefore, photochemical approaches are not considered a standard or applicable green methodology for this specific transformation.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The synthesis of this compound is primarily achieved through the N-acylation of 5H-Dibenzo[b,f]azepine. The efficiency and selectivity of this transformation can vary significantly depending on the chosen methodology. A comparative analysis highlights the trade-offs between conventional methods and potential green alternatives.
Conventional Synthesis: The standard method involves reacting 5H-Dibenzo[b,f]azepine with acetyl chloride or acetic anhydride in the presence of a base (like triethylamine) and an organic solvent (such as toluene or chloroform). nih.gov This method is generally effective and yields the desired product. However, it can suffer from drawbacks, including long reaction times (often 18-24 hours), the use of hazardous reagents like phosgene (B1210022) in precursor synthesis, and the generation of significant solvent waste. nih.govgoogle.com Selectivity is typically high for N-acylation, as the nitrogen atom is the most nucleophilic site on the iminostilbene core.
Green Synthetic Routes (Potential):
Solvent-Free Synthesis: The primary advantage here is the elimination of solvent waste, which improves the environmental profile of the process and simplifies product work-up. Efficiency in terms of yield would need to be empirically determined, but for simple acylations, it can be quite high.
Comparative Analysis of Synthetic Parameters
| Parameter | Conventional Route (e.g., Acetyl Chloride/Solvent) | Microwave-Assisted Route (Hypothetical) | Solvent-Free Route (Hypothetical) |
|---|---|---|---|
| Reaction Time | 18-24 hours nih.gov | Minutes to < 3 hours researchgate.net | Variable, likely hours |
| Energy Input | High (prolonged heating/stirring) | Low (short duration) | Moderate (heating may be required) |
| Solvent Use | High (e.g., Toluene, Dioxane) nih.govnih.gov | Low to moderate (can be run in minimal solvent) | None acs.org |
| Yield | Generally good to high | Often comparable or higher | Potentially high, requires optimization |
| Selectivity | High for N-acylation | High for N-acylation | High for N-acylation |
| Work-up | Requires extraction, solvent removal | Simplified due to less solvent | Highly simplified |
Reactions Involving the N-Acetyl Group
The N-acetyl group, an amide functionality, is a key site for several chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the potential for cleavage of the nitrogen-acyl bond.
Hydrolysis and Deacetylation Reactions
The N-acetyl group of this compound can be removed through hydrolysis to yield the parent amine, 5H-Dibenzo[b,f]azepine. This deacetylation is a fundamental reaction for regenerating the secondary amine function within the azepine ring, which is often a necessary step in the synthesis of various derivatives. The reaction typically proceeds via nucleophilic acyl substitution, where a nucleophile, such as a hydroxide ion, attacks the carbonyl carbon of the acetyl group.
This process can be carried out under either acidic or basic conditions, although basic hydrolysis is common for amide cleavage. The mechanism under basic conditions involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the dibenzo[b,f]azepinide anion as a leaving group, which is subsequently protonated. While specific documented conditions for the deacetylation of this exact molecule are sparse in readily available literature, the principles of amide hydrolysis are well-established. For instance, related N-acyl compounds in the dibenzazepine family are known to undergo hydrolysis. A relevant comparison can be drawn from the synthesis of 5H-dibenzo[b,f]azepine from carbamazepine (B1668303), which involves the hydrolysis of a carboxamide group at the same nitrogen atom by refluxing with a strong base like sodium hydroxide.
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Typical Solvents | Temperature | Product |
|---|---|---|---|---|
| Basic | NaOH, KOH, or LiOH | Water, Ethanol, or mixtures | Reflux | 5H-Dibenzo[b,f]azepine |
Transamidation and Amide Exchange Reactions (if applicable)
Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging transformation due to the low reactivity of the amide bond. The stability of the C-N bond in this compound, resulting from resonance stabilization, makes it a poor substrate for direct transamidation under neutral conditions. nsf.gov
For this reaction to be feasible, the amide typically requires activation to enhance the electrophilicity of the carbonyl carbon or to destabilize the amide bond. nsf.govresearchgate.net This can be achieved by installing electron-withdrawing groups on the nitrogen (e.g., N-Boc activation) or by using sterically strained amides (e.g., N-acyl-glutarimides). nsf.govresearchgate.net There are no specific reports in the surveyed literature of direct transamidation reactions involving this compound without prior activation. Therefore, this reaction is generally considered not applicable under standard laboratory conditions.
Nucleophilic Attack on the Carbonyl Carbon (if applicable)
The carbonyl carbon of the N-acetyl group is electrophilic and susceptible to attack by strong nucleophiles, such as hydride reagents. A key example of this reactivity is the reduction of this compound to form the corresponding N-ethyl derivative, 5-ethyl-5H-dibenzo[b,f]azepine. researchgate.net
This transformation is typically achieved using powerful reducing agents like Lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). researchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to yield the final ethylated amine.
Table 2: Reduction of this compound
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
Reactions Involving the Dibenzo[b,f]azepine Ring System
The aromatic benzene rings of the dibenzo[b,f]azepine system can undergo substitution reactions, with the reactivity pattern being significantly influenced by the electronic properties of the N-acetyl group.
Electrophilic Aromatic Substitution on Aromatic Rings (e.g., Friedel-Crafts Acylation)
The N-acetyl group acts as a deactivating group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces their availability for donation into the aromatic rings. This withdrawal of electron density makes the rings less nucleophilic and thus less reactive towards electrophiles compared to the unsubstituted 5H-dibenzo[b,f]azepine.
Despite being deactivating, the N-acetyl group is an ortho, para-director. This is because the nitrogen lone pair can still stabilize the cationic intermediate (the arenium ion) through resonance when the electrophile attacks at the ortho or para positions. Attack at the meta position does not allow for this type of resonance stabilization involving the nitrogen atom.
A documented example of EAS on this system is the bromination of acetyl-protected 5H-dibenzo[b,f]azepine. beilstein-journals.org This reaction demonstrates the feasibility of functionalizing the aromatic rings even with the deactivating acetyl group present.
Table 3: Bromination of this compound
| Reagent | Solvent | Product | Yield | Reference |
|---|
Friedel-Crafts acylation, a classic EAS reaction, on this compound would be challenging. sigmaaldrich.com The deactivating nature of the N-acetyl group significantly reduces the nucleophilicity of the aromatic rings, making them resistant to acylation under standard Lewis acid catalysis (e.g., AlCl₃). sigmaaldrich.com Such reactions typically require highly activated aromatic substrates.
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) is a reaction characteristic of electron-poor aromatic rings, typically those bearing one or more strong electron-withdrawing groups. The dibenzo[b,f]azepine ring system is inherently electron-rich and therefore not a suitable substrate for SNAr reactions. researchgate.netshd-pub.org.rs
While the N-acetyl group does withdraw electron density, its effect is not potent enough to activate the benzene rings towards attack by nucleophiles under typical SNAr conditions. For such a reaction to occur, the ring system would need to be substituted with powerful electron-withdrawing groups, such as nitro groups, at positions ortho or para to a potential leaving group. As such, nucleophilic aromatic substitution on the unsubstituted aromatic rings of this compound is not considered a viable reaction pathway.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 5h Dibenzo B,f Azepine 5 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone. Analysis of one- and two-dimensional NMR data provides detailed insights into the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the acetyl protons, the vinylic protons of the central azepine ring, and the aromatic protons of the two fused benzene (B151609) rings.
Acetyl Protons (-COCH₃): A sharp singlet is expected for the three equivalent protons of the acetyl methyl group. Due to the electronegativity of the adjacent carbonyl group, this signal typically appears in the downfield region for methyl groups, anticipated around δ 2.0-2.5 ppm.
Aromatic and Vinylic Protons (Ar-H and C=CH): The eight aromatic protons on the two benzene rings and the two vinylic protons on the seven-membered azepine ring produce a complex series of signals between δ 6.8 and 8.2 ppm. The vinylic protons (H-10 and H-11) are expected to appear as a distinct singlet or a pair of doublets, depending on their magnetic equivalence and the rotational dynamics of the molecule. The aromatic protons will exhibit complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with their neighbors. The exact chemical shifts are influenced by the anisotropic effects of the ring currents and the electronic impact of the N-acetyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COCH₃ | 2.0 - 2.5 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon framework can be assigned.
Carbonyl Carbon (C=O): A signal for the carbonyl carbon of the ethanone (B97240) group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm.
Acetyl Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate in the upfield region, anticipated around δ 22-28 ppm.
Aromatic and Vinylic Carbons: The twelve sp²-hybridized carbons of the dibenzo[b,f]azepine core (eight aromatic and four vinylic/bridgehead) will produce a cluster of signals in the δ 120-150 ppm range. DEPT-135 experiments would show the methyl carbon as a positive signal and the ten CH carbons (aromatic and vinylic) also as positive signals, while the quaternary carbons (including the carbonyl and bridgehead carbons) would be absent.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| -C =O | 168 - 172 | Absent |
| Aromatic & Vinylic C -H | 120 - 140 | Positive |
| Aromatic & Vinylic Quaternary C | 130 - 150 | Absent |
While one-dimensional NMR suggests the basic structure, two-dimensional (2D) techniques are essential for definitive assignments and conformational analysis.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be crucial for tracing the connectivity within each aromatic ring by correlating adjacent protons (e.g., H-1 to H-2, H-2 to H-3, etc.).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signal from the acetyl methyl protons to the carbonyl carbon and to the nitrogen-bearing bridgehead carbons, confirming the placement of the acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's three-dimensional structure and conformation. This would be particularly useful for studying the boat-like conformation of the seven-membered azepine ring and the rotational barrier of the N-acetyl group. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide functionality. This band is expected in the region of 1680-1700 cm⁻¹. nih.govmdpi.com The absence of an N-H stretching band around 3300 cm⁻¹ confirms the acylation of the nitrogen atom. Other significant absorptions include C-H stretching from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and C=C stretching vibrations from the aromatic and azepine rings (around 1450-1600 cm⁻¹). researchgate.net
Raman spectroscopy would provide complementary information, especially for the symmetric vibrations of the non-polar C=C bonds in the aromatic system, which are often weak in the IR spectrum.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Amide | 1680 - 1700 | Strong |
| C=C Stretch | Aromatic/Vinylic | 1450 - 1600 | Medium-Variable |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula, and offers insight into its fragmentation patterns upon ionization.
The molecular formula of this compound is C₁₆H₁₃NO. nih.gov HRMS analysis using a technique like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ with a calculated exact mass of 236.1070 Da.
The primary fragmentation pathway observed in mass spectrometry involves the cleavage of the N-acetyl bond. The most prominent peak in the mass spectrum is typically observed at m/z 193, corresponding to the stable 5H-dibenzo[b,f]azepine (iminostilbene) radical cation [M-C₂H₂O]⁺ or its protonated form at m/z 194. nih.gov This fragmentation involves the loss of a neutral ketene (B1206846) molecule (42 Da) or the loss of an acetyl radical (43 Da). This characteristic loss is a key diagnostic feature for N-acetylated dibenzoazepines. nih.gov
Table 4: Predicted HRMS Fragments for this compound
| m/z (Da) | Ion Formula | Identity |
|---|---|---|
| 236.1070 | [C₁₆H₁₄NO]⁺ | [M+H]⁺ |
| 235.0992 | [C₁₆H₁₃NO]⁺ | [M]⁺ |
| 193.0886 | [C₁₄H₁₁N]⁺ | [M-C₂H₂O]⁺ (Iminostilbene cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of light by the molecule's electronic system, providing information about the extent of conjugation. The chromophore in this compound is the extensive π-system of the dibenzo[b,f]azepine core, which is in conjugation with the nitrogen atom and the acetyl carbonyl group.
The UV-Vis spectrum is expected to show multiple absorption bands characteristic of π→π* transitions. Based on structurally similar compounds, strong absorptions are anticipated around 205 nm and 288 nm, corresponding to the electronic transitions within the conjugated stilbene-like system of the dibenzoazepine core. lew.ro An additional absorption band related to the carbonyl group's n→π* transition or its influence on the main π-system may appear around 248 nm. lew.ro
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Predicted λₘₐₓ (nm) | Associated Transition Type |
|---|---|
| ~205 | π→π* |
| ~248 | n→π* / π→π* |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The crystal structure of dibenzo[b,f]azepine derivatives reveals a characteristic packing influenced by the non-planar, butterfly-like shape of the molecule. For instance, 5-allyl-5H-dibenzo[b,f]azepine crystallizes in a hexagonal space group (P61), indicating a well-ordered, non-centrosymmetric arrangement in the solid state. uomphysics.net The packing of these molecules is primarily governed by van der Waals forces and, in some cases, weak hydrogen bonds or other specific interactions.
In the case of 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, an orthorhombic polymorph, molecules are linked by C-H···π contacts. This type of intermolecular interaction, where a hydrogen atom interacts with the electron cloud of a benzene ring, plays a crucial role in stabilizing the crystal lattice. The packing diagram for this polymorph shows molecules arranged in a way that maximizes these favorable interactions.
Theoretical studies on a range of 5H-dibenzo[b,f]azepine derivatives corroborate that the molecular geometry can be influenced by packing forces in the crystal state. nih.gov The specific nature of the substituent at the 5-position (in this case, an ethanone group) would further influence the crystal packing through its own steric and electronic contributions, potentially introducing dipole-dipole interactions involving the carbonyl group.
The defining conformational feature of the 5H-dibenzo[b,f]azepine scaffold in the solid state is the boat conformation of the central seven-membered azepine ring. researchgate.net This conformation results in a folded, non-planar structure for the entire tricyclic system, often described as a "butterfly" shape.
X-ray diffraction studies on derivatives consistently show this boat conformation. For example, in the orthorhombic polymorph of 5-(prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, the azepine ring adopts a distinct boat shape. Similarly, the structure of 10-methoxy-5H-dibenz[b,f]azepine features six independent molecules in the asymmetric unit, and in every case, the seven-membered ring is in a boat conformation. researchgate.net
The degree of folding in the butterfly-shaped molecule is quantified by the dihedral angle between the two flanking benzene rings. In 10-methoxy-5H-dibenz[b,f]azepine, this angle ranges from 43.7(1)° to 46.4(1)° across the six independent molecules. researchgate.net For 5-(prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, this dihedral angle is 55.99(10)°. These variations highlight the conformational flexibility of the dibenzo[b,f]azepine ring system, which can be influenced by substituents and crystal packing forces. nih.gov
For this compound, the N-acetyl group introduces another layer of conformational complexity. Studies on N-acyl dibenzo[b,d]azepin-7(6H)-ones, which are structurally related, reveal the existence of atropisomers due to restricted rotation around the N-C(═O) bond. nih.govmdpi.com This suggests that in the solid state, this compound could potentially exist as a specific rotamer, with the ethanone group oriented in a particular way relative to the tricyclic system to minimize steric hindrance and optimize packing.
Crystallographic Data for Related Dibenzo[b,f]azepine Derivatives
| Compound | Crystal System | Space Group | Key Conformational Feature |
|---|---|---|---|
| 5-allyl-5H-dibenzo[b,f]azepine uomphysics.net | Hexagonal | P61 | Planar seven-membered ring with maximum deviation at N1. uomphysics.net |
| 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine | Orthorhombic | Iba2 | Boat conformation of the azepine ring. |
Photoelectron Spectroscopy
Direct experimental data from photoelectron spectroscopy for this compound is not prominently featured in the reviewed scientific literature. However, studies on the photophysical and electronic properties of the 5H-dibenzo[b,f]azepine core provide valuable insights into its electronic structure, which is what photoelectron spectroscopy aims to probe.
Photocatalysis studies involving donor-acceptor molecules have utilized 5H-dibenzo[b,f]azepine as an electron-donating unit. beilstein-journals.orgnih.gov These studies, often supported by computational chemistry, analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is directly related to the ionization potential, a key parameter measured in photoelectron spectroscopy.
In these donor-acceptor systems, the 5H-dibenzo[b,f]azepine moiety functions as the electron-rich component. This implies that its HOMO is relatively high in energy, making it a good electron donor. Computational studies on related structures, like tribenzo[b,d,f]azepine, highlight that the antiaromatic nature of the central azepine core contributes to unique electronic features, including a twisted structure that enhances its donor properties compared to planar analogues like carbazole. nih.gov
The introduction of an acetyl group at the 5-position, as in this compound, would be expected to influence the electronic structure. The electron-withdrawing nature of the acetyl group, particularly the carbonyl function, would likely stabilize the lone pair of electrons on the nitrogen atom, leading to a lower HOMO energy level compared to the unsubstituted 5H-dibenzo[b,f]azepine. This would, in turn, increase the ionization potential.
Furthermore, the interaction between the nitrogen lone pair and the π-systems of the benzene rings, as well as the carbonyl group, would result in a complex set of molecular orbitals. Photoelectron spectroscopy would be the ideal technique to experimentally map these energy levels and provide a detailed picture of the electronic structure, validating theoretical predictions.
Theoretical and Computational Investigations of 1 5h Dibenzo B,f Azepine 5 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone, these calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of its electronic behavior.
Electronic Structure and Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov
For a related compound, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, DFT calculations at the B3LYP/6-311+G(d,p) level have shown a HOMO-LUMO gap of 4.3 eV. In this molecule, the electron density in the LUMO is primarily located on the nitro group, while the HOMO is concentrated on the aromatic rings. While this data is for a substituted and saturated derivative, it suggests that in the parent compound, this compound, the dibenzoazepine ring system would likely be the primary location of the HOMO, with the acetyl group influencing the LUMO. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov
Table 1: Frontier Orbital Properties of a Related Dibenzoazepine Derivative
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | DFT/B3LYP/6-311+G(d,p) | Data not available | Data not available | 4.3 |
Note: Data presented is for a related compound and serves as an illustrative example.
Frontier Orbital Analysis and Reactivity Prediction
The nature of the frontier orbitals can predict how a molecule will react. The HOMO region is susceptible to electrophilic attack, as it is the site of electron donation. Conversely, the LUMO region is prone to nucleophilic attack, as it can accept electrons. In the case of dibenzoazepine derivatives, the aromatic rings are often the sites for electrophilic attack. researchgate.net The acetyl group on the nitrogen atom in this compound would withdraw electron density, potentially influencing the reactivity of the entire ring system.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.com For a molecule like this compound, the oxygen atom of the acetyl group would be expected to be a region of high negative electrostatic potential, making it a likely site for interactions with electrophiles or hydrogen bond donors. The aromatic protons and the protons of the acetyl group would exhibit positive potential. The nitrogen atom's charge would be influenced by the electron-withdrawing effect of the attached acetyl group. In the related nitro-derivative, a significant dipole moment of 5.2 Debye was calculated, arising from the nitro and acetyl groups, indicating a pronounced charge separation.
Conformational Analysis using Computational Methods
The three-dimensional structure and flexibility of this compound are critical to its properties. The dibenzo[b,f]azepine ring system is not planar and can adopt different conformations.
Energy Minimization and Global Minima Identification
The parent 5H-dibenzo[b,f]azepine molecule, also known as iminostilbene (B142622), has a characteristic butterfly-like shape. nih.gov The dihedral angle between the two benzene (B151609) rings is a key descriptor of this conformation. For the related compound 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, X-ray crystallography revealed that the asymmetric unit contains two independent molecules, both with a half-boat conformation, resulting in a butterfly shape. researchgate.net The intramolecular dihedral angles between the benzene rings in these two molecules are 64.40(4)° and 65.24(5)°, respectively. researchgate.net
Computational energy minimization studies can be used to find the most stable conformation (global minimum) of this compound. By systematically varying key torsion angles and calculating the corresponding energy, a potential energy surface can be generated to identify the lowest energy conformer. nih.govnih.gov For azapeptides, it has been shown that different computational methods can sometimes predict different lowest energy conformations, highlighting the importance of the chosen theoretical level. mdpi.com
Table 2: Crystallographic Dihedral Angles of a Related Dibenzoazepine Derivative
| Molecule in Asymmetric Unit | Dihedral Angle Between Benzene Rings (°) | Conformation |
| A | 64.40 (4) researchgate.net | Half-boat researchgate.net |
| B | 65.24 (5) researchgate.net | Half-boat researchgate.net |
Note: Data presented is for 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Molecular Dynamics Simulations for Conformational Sampling
While not explicitly documented for this compound in the available literature, molecular dynamics (MD) simulations would be a powerful tool to explore its conformational landscape over time. MD simulations could reveal the dynamics of the ring inversion of the seven-membered azepine ring and the rotational barrier of the acetyl group. For a similar dibenzo[b,e]azepine-6-thione derivative, the activation barrier for ring inversion was determined to be 21.6 kcal/mol, indicating a significant energy barrier for this process. researchgate.net Such simulations would provide a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry enables the prediction of various spectroscopic parameters for this compound, offering a powerful tool for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. For the dibenzo[b,f]azepine framework, specific chemical shifts are anticipated. For instance, the protons on the fused benzene rings are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The two protons of the central azepine ring's double bond would likely have distinct signals. The acetyl group introduces a characteristic singlet for the methyl protons, expected to be in the aliphatic region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions corresponding to π-π* transitions within the aromatic rings and the conjugated system. Dibenzo[b,f]azepine derivatives are known to exhibit absorption maxima related to their aromatic rings and carbonyl double bonds. lew.ro Specifically, absorptions around 206 nm (aromatic rings), 248 nm (C=O), and 288 nm (C=C) have been noted for similar structures. lew.ro
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Predicted Parameter | Expected Values |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-8.0 ppm; Olefinic Protons: variable; Acetyl Protons: ~2.0-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~120-150 ppm; Carbonyl Carbon: >160 ppm; Methyl Carbon: ~20-30 ppm |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~206 nm, ~248 nm, ~288 nm |
Reaction Mechanism Studies using Computational Approaches
Computational chemistry provides a molecular-level understanding of reaction mechanisms, which is crucial for optimizing synthetic routes and controlling reaction outcomes. For this compound, this could involve studying its synthesis, typically via acylation of 5H-dibenzo[b,f]azepine.
Transition State Localization
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The TS is a high-energy, transient species that represents the energy barrier of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the TS geometry. For the acylation of 5H-dibenzo[b,f]azepine, the transition state would involve the nitrogen atom of the azepine ring attacking the carbonyl carbon of the acylating agent (e.g., acetyl chloride). The located TS is then confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculations
Once the geometries of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. jmaterenvironsci.com The activation energy is the difference in energy between the transition state and the reactants and is a critical factor in determining the reaction rate. High-level quantum mechanical methods are used for accurate energy calculations. These calculations can help in comparing different synthetic pathways and identifying the most energetically favorable route. For instance, the activation energy for the N-acylation can be compared with that of a competing C-acylation to understand the selectivity of the reaction.
Design of Novel Scaffolds based on the Dibenzo[b,f]azepine Core for Material Science or Catalysis
The dibenzo[b,f]azepine scaffold is a versatile building block for designing new functional molecules for applications in material science and catalysis. jmaterenvironsci.com Its rigid, tricyclic structure and the reactive nitrogen atom provide a platform for creating complex molecular architectures.
In material science, dibenzo[b,f]azepine derivatives are being explored for their potential in organic electronics. By modifying the core with various functional groups, molecules with tailored electronic properties, such as charge transport capabilities, can be designed. These could find use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational screening can accelerate the discovery of promising candidates by predicting their electronic properties before synthesis.
In the field of catalysis, the dibenzo[b,f]azepine moiety can be incorporated into ligand designs for transition metal catalysts. The nitrogen atom can act as a coordination site, and the bulky dibenzo[b,f]azepine framework can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. For example, chiral derivatives could be used as ligands in asymmetric catalysis. Computational modeling can aid in the rational design of these ligands by simulating the catalyst-substrate interactions and predicting the stereochemical outcome of the reaction.
Applications of 1 5h Dibenzo B,f Azepine 5 Yl Ethanone in Chemical Research and Non Clinical Contexts
Intermediate in the Synthesis of Complex Organic Molecules
1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is a valuable precursor for the synthesis of a wide array of more complex organic structures. The acetyl group can be modified or removed, and the dibenzo[b,f]azepine core can be further functionalized, making it a strategic starting point for creating diverse molecular architectures.
Precursor for Other Dibenzo[b,f]azepine Derivatives
The synthesis of this compound itself is a critical step in the functionalization of the 5H-dibenzo[b,f]azepine scaffold. The parent compound, 5H-dibenzo[b,f]azepine, can be acylated using acetyl chloride in the presence of a base like pyridine (B92270) to yield this compound. prepchem.com This N-acetylation is a common strategy to introduce a handle for further synthetic transformations.
Once formed, the acetyl group can be removed under specific conditions to regenerate the secondary amine, which can then be reacted with other electrophiles to introduce a variety of substituents at the nitrogen atom. This allows for the synthesis of a diverse library of N-substituted dibenzo[b,f]azepine derivatives. These derivatives are of significant interest in medicinal chemistry and other areas of chemical research. lew.ronih.gov
Furthermore, the dibenzo[b,f]azepine core of this compound can undergo various electrophilic substitution reactions, allowing for the introduction of functional groups onto the aromatic rings. The presence of the acetyl group can influence the regioselectivity of these reactions. These functionalized derivatives are important intermediates for the synthesis of more complex molecules, including those with potential biological activity. nih.gov
A general synthetic route to this compound is presented below:
| Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 5H-Dibenzo[b,f]azepine, Acetyl chloride | Pyridine, Anhydrous benzene (B151609), 3-4 hours stirring | This compound | Not explicitly stated |
Building Block for Heterocyclic Compounds (e.g., Triazoles, Pyrazoles)
The ethanone (B97240) moiety of this compound provides a reactive site for the construction of various heterocyclic rings. While direct synthesis of triazoles and pyrazoles from this specific compound is not extensively documented in the readily available literature, the general reactivity of the acetyl group suggests its potential in such transformations.
For instance, the methyl group of the acetyl moiety can be functionalized, for example, through bromination, to introduce a leaving group. The resulting α-halo ketone can then serve as an electrophile in reactions with various nucleophiles to form heterocyclic structures. One example involves the synthesis of a complex pyrazole (B372694) derivative, 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone, where the ethanone group is further elaborated to attach the pyrazole moiety. This suggests that the acetyl group can be a versatile anchor point for building more complex heterocyclic systems.
General synthetic strategies for pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The acetyl group in this compound could potentially be part of a 1,3-dicarbonyl system after appropriate synthetic modifications, thus enabling the synthesis of pyrazole-containing dibenzo[b,f]azepine derivatives.
Role in Materials Science (e.g., Polymers, Organic Electronics)
The rigid and planar structure of the dibenzo[b,f]azepine core, combined with its electron-donating properties, makes it an attractive building block for advanced materials with interesting photophysical and electronic properties.
As Monomers for Polymer Synthesis
While specific examples of the direct polymerization of this compound are not prevalent in the literature, the dibenzo[b,f]azepine scaffold is recognized for its potential in the synthesis of novel polymers. The acetyl group could potentially be modified to introduce a polymerizable functional group, such as a vinyl or an acetylene (B1199291) group. Subsequent polymerization of such a monomer would lead to polymers incorporating the dibenzo[b,f]azepine unit in the main chain or as a pendant group. These polymers could exhibit unique thermal, mechanical, and electronic properties due to the rigid and aromatic nature of the dibenzo[b,f]azepine moiety.
Application in Organic Electronics (e.g., OLEDs)
The dibenzo[b,f]azepine scaffold has been identified as a promising component in materials for organic light-emitting diodes (OLEDs). researchgate.net Derivatives of dibenzo[b,f]azepine are utilized as host materials in the emissive layer of OLEDs due to their high triplet energy levels and good thermal stability. These properties are crucial for achieving high efficiency and long operational lifetimes in phosphorescent OLEDs (PhOLEDs).
Although direct application of this compound in OLEDs is not explicitly detailed, closely related derivatives have shown excellent performance. For example, host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif have been synthesized and incorporated into green and red PhOLEDs, demonstrating high external quantum efficiencies (EQEs). researchgate.net The acetyl group in this compound could be synthetically manipulated to attach various functional groups, thereby tuning the electronic properties of the resulting molecule to optimize its performance as a host material in OLEDs.
The following table summarizes the performance of OLEDs using host materials derived from the dibenzo[b,f]azepine scaffold, illustrating the potential of this class of compounds in organic electronics.
| Host Material Based on Dibenzo[b,f]azepine Derivative | OLED Color | Maximum External Quantum Efficiency (EQE) (%) |
|---|---|---|
| D-PY | Red | >26 |
| S-TPA | Green | - |
| S-CZ | Red | 22.6 (at 1000 cd m-2) |
Application in Catalysis (e.g., Ligands in Metal-Catalyzed Reactions, Organocatalysis)
The nitrogen atom within the dibenzo[b,f]azepine ring system and the potential for introducing other coordinating atoms make this scaffold a candidate for the design of ligands for metal-catalyzed reactions. However, the application of this compound itself in catalysis is not well-established in the scientific literature.
Research has shown that other derivatives of dibenzo[b,f]azepine can act as ligands for transition metals like palladium, rhodium, and iridium. nih.gov These metal complexes have been explored for their catalytic activity in various organic transformations. The acetyl group in this compound could potentially be modified to introduce phosphine (B1218219) or other coordinating groups, which could then be used to form metal complexes with catalytic activity.
In the area of organocatalysis, where an organic molecule acts as the catalyst, there is no specific mention of this compound being used. However, the chiral nature of some dibenzo[b,f]azepine derivatives suggests that they could be explored as chiral organocatalysts for asymmetric synthesis. The development of catalytic applications for this compound and its derivatives remains an area for future research.
Use as a Research Standard or Analytical Reagent
This compound is utilized in laboratory settings as a research chemical and analytical standard. Chemical suppliers offer this compound strictly for research and development purposes, not for human or diagnostic use. In this capacity, it serves as a reference point in the identification and quantification of related dibenzo[b,f]azepine derivatives.
The broader class of dibenzo[b,f]azepine compounds, due to their prevalence in pharmaceuticals, necessitates the availability of high-purity reference materials for quality control and research. For instance, related derivatives are available as certified reference materials, sometimes produced under ISO 17025 accreditation, which establishes competence in the production of reference standards. lew.ro This underscores the role of such compounds in ensuring the accuracy and reliability of analytical methods developed for this chemical class. The availability of this compound as a high-purity solid allows researchers to develop and validate analytical techniques, such as chromatography and spectroscopy, for detecting and quantifying analogues in various non-clinical matrices.
Agrochemical Research (e.g., as intermediates for agrochemicals)
Based on available scientific literature, there is no significant evidence to suggest that this compound is used as a key intermediate in the synthesis of agrochemicals. Research and applications of this compound and its close derivatives are predominantly focused on medicinal chemistry and pharmacological activities. While the broader field of heterocyclic chemistry contributes to the development of new pesticides and herbicides, the dibenzo[b,f]azepine scaffold, specifically the ethanone derivative, does not appear to be a primary focus in agrochemical research publications.
In Vitro Antioxidant Activity Research
The antioxidant potential of the dibenzo[b,f]azepine scaffold has been a subject of scientific investigation, with several studies evaluating the efficacy of its derivatives in non-clinical, in vitro models. These studies aim to understand the structure-activity relationship and the capacity of these compounds to neutralize free radicals.
In one comprehensive study, this compound, referred to as "Compound c," was synthesized and evaluated for its antioxidant properties alongside several other analogues. nih.govresearchgate.net The antioxidant capacity was tested using two primary assays: the inhibition of human low-density lipoprotein (LDL) oxidation and the inhibition of lipid peroxidation in an egg liposome (B1194612) model system. The results indicated that while some analogues, such as the parent compound 5H-dibenz[b,f]azepine (a) and its 10-methoxy derivative (d), showed significant antioxidant activity, this compound (c) exhibited comparatively less activity in these specific assays. nih.govresearchgate.net
Another study on novel 5H-dibenz[b,f]azepine derivatives investigated their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibit lipid peroxidation using a β-carotene linoleate (B1235992) system. While this study focused on derivatives with aminophenol substitutions, it reinforces the general interest in this chemical class for antioxidant research. The findings consistently compare the activities of the synthesized compounds to standard antioxidants like Butylated Hydroxy Anisole (BHA) and Ascorbic Acid (AA) to benchmark their efficacy. nih.govresearchgate.net
The research suggests that the nature of the substituent on the dibenzo[b,f]azepine core plays a crucial role in determining the antioxidant potential. For this compound, the acetyl group at the 5-position appears to confer lower antioxidant activity compared to other functional groups in the specific in vitro models tested. nih.govresearchgate.net
Future Directions and Emerging Research Trends
Development of Novel and Efficient Synthetic Routes
The synthesis of dibenzo[b,f]azepine derivatives has consistently attracted considerable attention, with researchers exploring various strategies to improve efficiency and structural diversity. nih.govrsc.org Traditional methods are being supplanted by more advanced and streamlined processes.
Key emerging synthetic strategies include:
Catalytic Cyclization: Modern approaches increasingly rely on palladium(II)-catalyzed cyclization and addition reactions, which offer a simpler and more environmentally friendly route to dibenzoazepine skeletons. rsc.org
Multicomponent Reactions (MCRs): The use of MCRs is an efficient strategy for producing structurally diverse analogs by combining multiple starting materials in a single step. nih.govrsc.org
Advanced Coupling Reactions: Intramolecular Buchwald–Hartwig amination is being employed to construct the dibenzazepine (B1670418) scaffold. nih.govbeilstein-journals.org This method, along with Suzuki couplings, forms the basis of domino reactions that can build complex derivatives in a sequential, one-pot process. beilstein-journals.org
Azide (B81097) Rearrangement: A novel synthetic pathway utilizes an azide rearrangement reaction from ortho-arylmethylbenzyl azide precursors to construct the benzoazepine framework, yielding a variety of analogs in moderate to excellent yields. nih.gov
A notable example is a three-step process to create substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which streamlines access to this important class of compounds. nih.gov Another patented method for a related compound, 3-chloro-N-acetyliminodibenzyl, involves acylation of the iminodibenzyl (B195756) core, followed by nitration, reduction, and a Sandmeyer reaction, achieving a total yield of over 51%. google.com
Table 1: Comparison of Modern Synthetic Routes for Dibenzo[b,f]azepine Derivatives
| Synthetic Strategy | Key Features | Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Cyclization/addition of aryl boronic acids and nitriles. | Palladium(II) | Greener, simpler route, good yields. | rsc.org |
| Buchwald–Hartwig Amination | Intramolecular C-N bond formation. | Palladium catalysts | Efficient for scaffold construction. | nih.govbeilstein-journals.org |
| Azide Rearrangement | Rearrangement of benzyl (B1604629) azide derivatives. | N/A (Thermal or acid-promoted) | Novel route, access to diverse analogs. | nih.gov |
| Multicomponent Reactions | One-pot synthesis from multiple starting blocks. | Varies (e.g., Pd/Rh catalysts) | High efficiency and structural diversity. | nih.govrsc.org |
Exploration of New Reactivity Profiles
Future research is set to delve deeper into the reactivity of the 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone molecule. The acetyl group at the 5-position is a key site for chemical modification, and its presence significantly influences the compound's properties. nih.gov Exploring reactions at this site, as well as on the aromatic rings and the central azepine ring, will open doors to new families of derivatives with tailored functionalities.
For instance, studies on related N-acetyliminodibenzyl structures have demonstrated a range of possible reactions, including:
Nitration: The aromatic rings can be nitrated, typically at the 3-position. google.comgoogleapis.com
Reduction: The resulting nitro groups can be subsequently reduced to amino groups, providing a handle for further functionalization. google.com
Diazotization and Sandmeyer Reactions: The amino-substituted derivatives can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents, such as halogens. google.com
The exploration of oxidation and reduction reactions on derivatives containing other functional groups also points to the versatile chemical nature of this scaffold.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for guiding the synthesis and understanding the properties of dibenzo[b,f]azepine derivatives. Theoretical studies are being used to investigate the geometry and electronic structure of these molecules, providing insights that are difficult to obtain through experimental means alone. nih.govmdpi.com
Advanced computational modeling techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being applied to related azepine structures to build structure-activity relationship models. doaj.org These models help in:
Predicting Molecular Geometry: Computational analysis can determine key geometrical parameters, such as the boat-like conformation of the central seven-membered ring and how it is influenced by substituents. nih.govmdpi.com
Understanding Electronic Properties: Models can predict the distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions. nih.govmdpi.com
Guiding Synthesis: By predicting the properties of hypothetical molecules, computational studies can help prioritize synthetic targets, saving time and resources in the lab. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry are poised to revolutionize the synthesis of dibenzo[b,f]azepine derivatives, particularly for creating large libraries of compounds for screening. researchgate.net Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. youtube.com
The application of flow chemistry to these scaffolds can:
Enable Rapid Library Generation: Automated flow systems can perform reactions in sequence without manual intervention or purification between steps, dramatically accelerating the synthesis of diverse analogs. researchgate.netyoutube.com
Improve Safety: Hazardous reactions or reagents can be handled more safely in the small, controlled environment of a flow reactor. youtube.com
Facilitate Multi-Step Syntheses: Complex reaction sequences can be integrated into a continuous flow process, streamlining the production of elaborate molecules. youtube.com
The use of modern flow hydrogenation protocols, for example, has been shown to be effective for the chemoselective reduction of nitro groups in related heterocyclic syntheses, a key step in many dibenzo[b,f]azepine synthetic routes. researchgate.net
Potential for Specialized Material Applications
The rigid and conjugated nature of the dibenzo[b,f]azepine scaffold makes it a highly attractive building block for advanced materials. beilstein-journals.org Research is increasingly focused on harnessing the unique electronic and photophysical properties of these compounds for applications in materials science.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs): Derivatives of dibenzo[b,f]azepine have been designed as host materials for OLEDs, demonstrating their suitability for use in next-generation displays and lighting. beilstein-journals.org
Dye-Sensitized Solar Cells (DSSCs): The scaffold has been incorporated into organic dyes used in DSSCs, where its electron-donating properties contribute to efficient light harvesting and energy conversion. beilstein-journals.org
Optoelectronic Materials: By fusing the dibenzo[b,f]azepine core with other heterocyclic systems like pyrrole, researchers have created new compounds with significant fluorescence properties, marking them as potential candidates for optoelectronic conjugate materials. beilstein-journals.org
Table 2: Applications of Dibenzo[b,f]azepine Derivatives in Materials Science
| Application Area | Function of Dibenzo[b,f]azepine Core | Example | Reference |
|---|---|---|---|
| OLEDs | Host material, charge transport. | 4,4'-(5-(Pyridin-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2,8-diyl)bis(N,N-diphenylaniline) | beilstein-journals.org |
| DSSCs | Electron-donating component in organic dyes. | Dyes incorporating the dibenzo[b,f]azepine moiety. | beilstein-journals.org |
| Fluorescent Materials | Core chromophore. | Pyrrole-fused dibenzoxazepine (B10770217) derivatives. | beilstein-journals.org |
Emerging Roles in Niche Chemical Technologies
Beyond established applications, the dibenzo[b,f]azepine scaffold is being explored for use in highly specialized chemical technologies. The versatility of the core structure allows for fine-tuning of its properties, making it an ideal platform for developing sophisticated chemical tools.
Emerging niche roles include:
Non-Human Biological Probes: The inherent fluorescence of certain derivatives, combined with the ability to attach various functional groups, makes them promising candidates for development as probes to study biological targets like enzymes and receptors in research settings. beilstein-journals.org
Advanced Ligands: The defined three-dimensional structure of the dibenzo[b,f]azepine system makes it an excellent scaffold for designing ligands that can coordinate with metal centers, with potential applications in catalysis and sensor technology. beilstein-journals.org
Functional Building Blocks: The reactivity of the scaffold allows it to be used as a versatile building block, incorporated into larger, more complex molecules to impart specific properties such as rigidity, fluorescence, or electrochemical activity. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone, and what reaction conditions are typically employed?
- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation or condensation reactions. For example, N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide can be reacted with aromatic aldehydes in ethanol under reflux with NaOH as a catalyst, followed by recrystallization for purification . Earlier methods emphasize the use of dibenzoazepine precursors and electrophilic acetylating agents under anhydrous conditions . Thin-layer chromatography (TLC) with benzene:methanol (4:1) is recommended to monitor reaction progress .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on signals from the dibenzoazepine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the acetyl group (δ ~2.5 ppm for CH₃). Infrared (IR) spectroscopy identifies the ketone carbonyl stretch (~1680–1720 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 264 for C₁₆H₁₃NO) .
Q. What pharmacological screening methods are applicable to assess the bioactivity of this compound?
- Methodological Answer : Initial screens include in vitro assays for antimicrobial or receptor-binding activity. Molecular docking using software like PyRx or Discovery Studio can predict interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors). ADMET studies via tools like SwissADME evaluate Lipinski’s rule compliance and pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized for Friedel-Crafts synthesis of this compound, particularly in avoiding side products?
- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst loading (e.g., AlCl₃ vs. NaOH). Control reaction temperature to minimize electrophilic over-substitution. Use column chromatography or preparative HPLC for purification, guided by TLC or LC-MS .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?
- Methodological Answer : The compound’s planar dibenzoazepine core and acetyl group may lead to crystal packing issues. High-resolution X-ray diffraction with SHELXL software is recommended for refinement. Twinning or low-resolution data can be mitigated by cryocooling crystals and using synchrotron radiation .
Q. How can synthetic impurities (e.g., chlorinated byproducts) be identified and quantified during scale-up?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., clozapine-related impurities). Mass spectrometry (LC-MS) confirms impurity structures, while quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropionic acid) ensures accurate quantification .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing). Replicate docking studies with multiple software tools (e.g., AutoDock Vina vs. Glide) and validate findings via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
